APDye 532 Azide Plus

Description

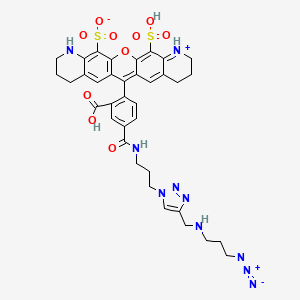

Structure

2D Structure

Properties

Molecular Formula |

C36H38N10O10S2 |

|---|---|

Molecular Weight |

834.9 g/mol |

IUPAC Name |

13-[4-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylcarbamoyl]-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |

InChI |

InChI=1S/C36H38N10O10S2/c37-44-42-13-3-9-38-18-23-19-46(45-43-23)14-4-12-41-35(47)22-7-8-24(25(17-22)36(48)49)28-26-15-20-5-1-10-39-29(20)33(57(50,51)52)31(26)56-32-27(28)16-21-6-2-11-40-30(21)34(32)58(53,54)55/h7-8,15-17,19,38-39H,1-6,9-14,18H2,(H,41,47)(H,48,49)(H,50,51,52)(H,53,54,55) |

InChI Key |

BLXQHUDUZCBWTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCN7C=C(N=N7)CNCCCN=[N+]=[N-])C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Chemical Design and Functional Mechanisms of Apdye 532 Azide Plus

Integration of the Azide (B81097) Moiety for Orthogonal Chemical Reactivity

The azide group's utility stems from its participation in highly selective and efficient ligation reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes. While the thermal reaction is slow, the discovery of copper(I) catalysis dramatically accelerated this process, giving rise to the CuAAC reaction, the premier example of click chemistry. idtdna.com

This reaction is orthogonal to the vast majority of chemical functionalities found in biological systems, such as amines and thiols. This means that the azide-alkyne reaction can proceed in complex environments like cell lysates or even on the surface of living cells with high fidelity and minimal off-target labeling. abpbio.com The reaction is efficient in aqueous media and across a wide range of pH values, further underscoring its suitability for biological applications. interchim.com APDye 532 Azide, the standard counterpart to the "Plus" version, is designed to react with terminal alkynes via this copper-catalyzed pathway or with strained cyclooctynes in a copper-free variant known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). axispharm.com

Advanced Probe Engineering: Elucidation of the "Azide Plus" Concept

The "Azide Plus" technology represents a significant advancement in the design of azide-functionalized probes. It addresses a key limitation of the standard CuAAC reaction in biological settings: the potential toxicity of the copper(I) catalyst. nih.gov By integrating a sophisticated copper-chelating moiety directly into the fluorophore's structure, APDye 532 Azide Plus becomes more than just a reactant; it actively participates in and accelerates the catalytic cycle. axispharm.combaseclick.eu

Mechanistic Underpinnings of Enhanced Reaction Kinetics

The enhanced reaction kinetics of "Azide Plus" probes stem from the principle of chelation-assisted catalysis. The built-in ligand system is designed to form a strong, active complex with copper(I) ions. axispharm.combaseclick.eu This intramolecular chelation dramatically increases the effective concentration of the copper catalyst at the site of the azide.

In the standard CuAAC mechanism, the reaction rate can be limited by the association of the copper-acetylide intermediate with the azide. nih.gov In probes like this compound, the pre-formation of an azide-copper complex makes the azide itself "primed" for reaction. This azide-copper complex can then react almost instantaneously with an alkyne-modified target. axispharm.com This chelation-promoted mechanism transforms the reaction into a more efficient process, leading to what has been described as "unprecedented reactivity". nih.gov Kinetic comparisons have shown that "Azide Plus" reagents react much more quickly than standard azides or even first-generation chelating azides like picolyl azides. interchim.com

Implications for Catalytic Efficiency and Reduced Reagent Concentrations

The dramatically accelerated kinetics have profound implications for the efficiency of labeling experiments. Because the reaction proceeds much faster, complete labeling can be achieved in shorter time frames and with significantly lower concentrations of both the fluorescent probe and the copper catalyst. baseclick.eu

The ability to use less copper is a critical advantage. In standard CuAAC protocols, an external copper-chelating ligand like THPTA or BTTAA is often added to stabilize the Cu(I) oxidation state and accelerate the reaction. google.com However, with "Azide Plus" reagents, the integrated chelator is so effective that the need for these external ligands is reduced or even eliminated. interchim.com This simplifies the experimental setup and allows for efficient labeling even under highly diluted conditions, which is particularly valuable when dealing with low-abundance biological targets. axispharm.com

Impact on Biocompatibility in Complex Media

The primary benefit of enhanced catalytic efficiency for biological applications is improved biocompatibility. The cytotoxicity associated with CuAAC is largely due to the copper(I) ions, which can generate reactive oxygen species (ROS) and interfere with cellular processes. nih.gov By enabling the use of much lower total copper concentrations, this compound and similar reagents significantly mitigate these toxic effects. nih.gov

This improved biocompatibility makes "Azide Plus" probes particularly well-suited for applications in sensitive environments, such as the labeling of live cells or other systems where maintaining cellular health is paramount. The ability to achieve robust labeling with minimal perturbation to the biological system expands the scope of click chemistry for in-depth studies of cellular dynamics and function. nih.gov

Methodological Applications of Apdye 532 Azide Plus in Bioorthogonal Conjugation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for bioconjugation. APDye 532 Azide (B81097) Plus is designed to react with terminal alkynes through this method to form a stable triazole linkage. A key feature of APDye 532 Azide Plus is its integrated copper-chelating system, which enhances the reaction's efficiency and biocompatibility. vectorlabs.com This built-in chelating moiety allows for the formation of a highly reactive azide-copper complex, which can act as both reactant and catalyst, leading to rapid ligation even under dilute conditions. vectorlabs.com

The optimization of CuAAC labeling protocols is crucial for achieving high signal-to-noise ratios and minimizing off-target effects. The ideal concentrations of this compound and other reaction components are sample-dependent.

For labeling proteins in cell lysates , a general starting point is a 20 μM concentration of this compound, which has been found sufficient to label alkyne-tagged proteins without generating high background signals. vectorlabs.com The optimal concentration can range from 5 μM to 50 μM depending on the specific application. vectorlabs.com

In the case of fixed and permeabilized cells , a lower concentration of this compound, typically between 1.5 μM and 3.0 μM, is recommended for applications such as imaging newly synthesized DNA (EdU labeling) or proteins (OPP labeling). vectorlabs.com The optimal range for such applications can vary from 0.5 μM to 10 μM. vectorlabs.com

A typical reaction cocktail for CuAAC includes copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate to generate the active copper(I) catalyst in situ. The use of a copper-chelating ligand is also recommended to stabilize the copper(I) ion and protect biomolecules from oxidative damage. nih.govnih.gov

Interactive Data Table: Recommended Starting Concentrations for CuAAC with this compound

| Sample Type | This compound Concentration | Copper Sulfate (CuSO₄) | Sodium Ascorbate | Notes |

| Cell Lysates | 20 μM (optimal range: 5-50 μM) | ~2 mM | ~30 mM | The integrated chelating system in this compound may allow for the use of lower copper concentrations, enhancing biocompatibility. vectorlabs.com |

| Fixed/Permeabilized Cells | 1.5-3.0 μM (optimal range: 0.5-10 μM) | ~2 mM | ~30 mM | Lower dye concentrations are generally required for imaging applications to minimize background fluorescence. |

A significant challenge in applying CuAAC in living systems is the cytotoxicity associated with the copper catalyst. Copper ions can generate reactive oxygen species (ROS), leading to cellular damage. Several strategies have been developed to mitigate these effects:

Use of Copper-Chelating Ligands: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are employed to stabilize the Cu(I) oxidation state, accelerate the reaction, and reduce copper's toxicity. nih.gov These ligands can also act as sacrificial reductants, further protecting cells from ROS-induced damage. nih.gov

Lowering Copper Concentration: The inherent reactivity of this compound, owing to its internal copper-chelating moiety, allows for a reduction in the required copper concentration. nih.govresearchgate.net This significantly enhances the biocompatibility of the CuAAC reaction, making it more suitable for applications in sensitive biological environments. nih.govresearchgate.net Research has shown that using chelating azides can lead to dramatic rate enhancements even at copper concentrations as low as 10-40 µM. nih.gov

Optimized Reaction Conditions: Careful optimization of reaction time and reagent concentrations is crucial. Shorter incubation times and the use of the lowest effective concentrations of both the dye and the copper catalyst can help minimize cellular perturbations.

Emerging Bioorthogonal Conjugation Paradigms

While CuAAC and SPAAC are the most established methods for azide-based bioconjugation, the field of bioorthogonal chemistry is continually evolving. Emerging paradigms offer alternative strategies with unique advantages.

One of the earliest bioorthogonal reactions is the Staudinger ligation , which involves the reaction of an azide with a triarylphosphine. nih.govmdpi.com While it has been largely superseded by click chemistry due to its slower kinetics, it remains a useful tool in certain contexts. nih.gov

More recently, inverse-electron-demand Diels-Alder (iEDDA) reactions have gained prominence. nih.gov These reactions typically involve the cycloaddition of a tetrazine with a strained alkene or alkyne. springernature.com iEDDA reactions are known for their exceptionally fast reaction rates, which can be orders of magnitude faster than SPAAC, enabling rapid labeling at very low concentrations of reagents. nih.gov While this reaction does not directly involve an azide, it represents a significant advancement in bioorthogonal chemistry and provides an alternative approach for labeling biomolecules with fluorescent probes.

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the requested outline. The specified methodological applications, "Visible-Light-Induced Azide Activation for Protein Labeling" and "Enzymatic Approaches for Site-Specific Bioconjugation (e.g., Microbial Transglutaminase-Mediated Labeling)," are not documented in connection with this particular chemical compound in the provided search results.

The available information consistently describes this compound and its analogs as fluorescent probes used in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) "click chemistry." These reactions involve the specific and efficient formation of a triazole linkage between an azide and an alkyne. This reaction mechanism is fundamentally different from the two methodologies requested in the outline:

Visible-Light-Induced Azide Activation: This technique typically involves the use of aryl azides, which upon irradiation with light, generate highly reactive nitrene intermediates that can nonspecifically insert into C-H or N-H bonds of nearby proteins. The available literature does not indicate that this compound is an aryl azide or that it is used in this type of photoaffinity labeling.

Enzymatic Approaches for Site-Specific Bioconjugation (e.g., Microbial Transglutaminase-Mediated Labeling): Microbial transglutaminase (MTG) catalyzes the formation of an isopeptide bond between a glutamine residue in a protein and a primary amine. While MTG can be used to incorporate azide-containing small molecules into proteins, which are then labeled with a fluorescent probe via click chemistry, there is no evidence to suggest that this compound itself acts as a substrate for MTG. The enzyme's specificity is typically for small amine- or glutamine-containing molecules, not for larger, complex fluorescent dyes.

Therefore, generating an article that is "thorough, informative, and scientifically accurate" for each specified section and subsection focusing solely on this compound is not feasible due to the lack of documented use of this compound in these specific applications. To do so would require making unsubstantiated claims that fall outside the scope of established scientific findings.

Advanced Imaging and Detection Modalities Employing Apdye 532 Azide Plus

High-Resolution Fluorescence Microscopy Techniques

The strong fluorescence and stability of APDye 532 Azide (B81097) Plus facilitate high-contrast imaging in complex biological samples. Its utility in click chemistry allows for specific and covalent labeling of target molecules, providing a robust signal for various high-resolution microscopy methods.

Confocal Fluorescence Imaging of Cellular and Subcellular Structures

Confocal microscopy is a powerful technique that provides optical sectioning, allowing for the visualization of specific planes within a thick sample while rejecting out-of-focus light. This results in images with improved contrast and resolution compared to conventional widefield microscopy. The use of APDye 532 Azide Plus, in conjunction with bioorthogonal metabolic labeling, enables the specific visualization of newly synthesized biomolecules within cellular and subcellular compartments.

For instance, researchers can introduce unnatural amino acids or sugars containing an alkyne group into cell culture. These alkyne-modified molecules are incorporated into newly synthesized proteins or glycans. Following cell fixation and permeabilization, this compound is introduced and covalently attaches to the alkyne-tagged biomolecules via a click reaction. This strategy has been successfully employed to image the distribution of nascent proteins in various cellular compartments. Similarly, it has been used to visualize the intricate structures of the nuclear pore complex (NPC), a large protein assembly that regulates transport between the nucleus and the cytoplasm nih.govnih.gov. Confocal imaging of NPCs labeled via click chemistry with spectrally similar dyes has allowed for detailed analysis of their distribution and density on the nuclear envelope nih.govnih.gov.

Methodologies for Real-Time Live-Cell Imaging

Live-cell imaging allows for the study of dynamic cellular processes in real-time. A significant challenge in live-cell imaging is the potential toxicity of labeling reagents. Copper-catalyzed click chemistry (CuAAC), while highly efficient, can be cytotoxic due to the copper catalyst. To overcome this, strain-promoted azide-alkyne cycloaddition (SPAAC) has been developed as a copper-free click chemistry alternative for live-cell applications nih.govspringernature.com.

In a typical SPAAC-based live-cell imaging experiment, cells are first incubated with a bioorthogonal reporter, such as an alkyne-modified amino acid or sugar. This reporter is incorporated into the biomolecules of interest through the cell's natural metabolic pathways. Subsequently, a cell-permeable cyclooctyne-modified version of a dye spectrally similar to APDye 532 is added to the culture medium. This dye then reacts specifically with the azide-tagged biomolecules inside the living cells, allowing for their fluorescent visualization nih.govspringernature.comnih.govresearchgate.net. This methodology has been used to track the synthesis and trafficking of proteins and glycans in real-time, providing insights into dynamic processes such as nutrient uptake and post-translational modifications nih.govresearchgate.net. The key to successful live-cell imaging is to use low concentrations of the labeling reagents and to minimize light exposure to reduce phototoxicity nih.gov.

| Property | Value | Source |

| Excitation Maximum | ~532 nm | nih.gov |

| Emission Maximum | ~554 nm | nih.gov |

| Reactive Group | Azide | nih.gov |

| Chemistry | Click Chemistry (CuAAC and SPAAC) | nih.govspringernature.com |

Super-Resolution Microscopy (SRM) Applications

Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. The high photon output and photostability of this compound and its spectral analogues make them valuable tools for several SRM modalities. A critical requirement for SRM is a high density of labeling, which can be readily achieved using click chemistry nih.gov.

Localization-Based Super-Resolution Imaging (e.g., dSTORM)

Direct stochastic optical reconstruction microscopy (dSTORM) is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of fluorescent dyes between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of stochastically activated fluorophores in each frame, their precise locations can be determined. Over thousands of frames, a super-resolved image is reconstructed.

While red-excited dyes like Alexa Fluor 647 are commonly used for dSTORM due to their excellent photoswitching properties, there is a growing need for high-quality dyes in other spectral channels to enable multicolor imaging. Alexa Fluor 532, a spectral equivalent of APDye 532, has been shown to be capable of photoswitching and has been used for two-color dSTORM imaging researchgate.net. In one study, researchers used Alexa Fluor 532 to label microtubules and Alexa Fluor 647 to label vimentin in Cos-7 cells, allowing for the simultaneous visualization of these two cytoskeletal components with nanoscale resolution researchgate.net. However, it has been noted that some green-excited dyes, including Alexa Fluor 532, can exhibit limited photoswitching performance compared to their red-excited counterparts under standard dSTORM conditions biopharmaapac.com. The development of specialized imaging buffers and new dye chemistries is an active area of research to improve the dSTORM performance of dyes in this spectral range biopharmaapac.com.

Stimulated Emission Depletion (STED) Microscopy Implementations

Stimulated emission depletion (STED) microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation focus. This effectively narrows the area from which fluorescence is emitted, leading to a smaller effective point-spread function and thus higher resolution. A key requirement for STED dyes is high photostability to withstand the high laser powers used for depletion.

Dyes that are spectrally similar to this compound, such as Alexa Fluor 532, have been successfully used in STED microscopy, particularly in multicolor imaging setups. For example, Alexa Fluor 532 has been used in combination with other dyes for triple-color gated STED imaging nih.govfocusonmicroscopy.org. In such experiments, different excitation lasers are used to excite each dye, while one or more STED lasers are used for depletion. The choice of dyes is critical and must be matched to the available excitation and depletion laser lines of the STED microscope nih.gov. The high photostability of rhodamine-based dyes like APDye 532 makes them suitable candidates for STED imaging, enabling the visualization of fine subcellular structures, such as synaptic proteins in neuronal tissue, with resolutions well below the diffraction limit focusonmicroscopy.orgnih.govplos.org.

Structured Illumination Microscopy (SIM) Protocols

Structured illumination microscopy (SIM) is a super-resolution technique that uses patterned illumination to excite the sample. By acquiring multiple images with the illumination pattern shifted and rotated, information that is normally inaccessible in a conventional microscope can be recovered through computational reconstruction. This typically results in a two-fold improvement in spatial resolution in both lateral and axial dimensions.

SIM is particularly well-suited for multicolor 3D imaging of cells and tissues due to its relatively low light exposure and compatibility with a wide range of fluorescent dyes. The brightness of this compound and its spectral equivalents is a significant advantage for SIM. A notable application of 3D-SIM has been in the study of the nuclear periphery. By using multicolor SIM, researchers have been able to simultaneously visualize the nuclear pore complex, the nuclear lamina, and peripheral heterochromatin with a resolution that allows for the clear separation of individual NPCs nih.gov. This has provided new insights into the spatial relationships between these key components of the cell nucleus, revealing, for example, that NPCs are located in channels within the lamin network and peripheral chromatin nih.gov. The use of click chemistry to label specific proteins with dyes like this compound provides the high-density, specific labeling required for high-quality SIM reconstructions nih.gov.

| Technique | Key Requirement | Application of this compound / Equivalents |

| Confocal Microscopy | Bright and photostable signal | Imaging of nascent proteins and subcellular structures like the nuclear pore complex nih.govnih.gov. |

| Live-Cell Imaging | Cell permeability, low toxicity | Real-time tracking of proteins and glycans using copper-free click chemistry (SPAAC) nih.govspringernature.com. |

| dSTORM | Photoswitching capability | Two-color imaging of cytoskeletal components like microtubules and vimentin researchgate.net. |

| STED Microscopy | High photostability | Multicolor imaging of synaptic proteins and other subcellular structures nih.govfocusonmicroscopy.orgnih.govplos.org. |

| SIM | Brightness and high labeling density | 3D multicolor imaging of the nuclear periphery, including the nuclear pore complex and lamina nih.gov. |

Photoswitching Characterization for Optimized SRM Performance

Super-resolution microscopy (SRM) techniques, such as stochastic optical reconstruction microscopy (dSTORM), rely on the ability of fluorophores to be reversibly switched between a fluorescent "on" state and a dark "off" state. APDye 532, a rhodamine-based dye, can be induced to photoswitch under specific buffer conditions, typically involving a reducing agent. The photoswitching mechanism for rhodamine dyes generally involves the formation of a long-lived radical dark state upon excitation in a deoxygenated buffer containing thiol reductants. nih.gov This dark state can then be reverted to the fluorescent state with the application of a different wavelength of light, often in the violet or UV range. nih.gov

The performance of a fluorophore in dSTORM is critically dependent on the imaging buffer composition. For rhodamine dyes, buffers containing cysteamine (MEA) are often used to facilitate the photoswitching process. researchgate.net The concentration of the thiol and the pH of the buffer are key parameters that need to be optimized to achieve the desired blinking characteristics for high-quality super-resolution imaging. researchgate.net

Table 1: Photophysical Properties of Dyes Spectrally Similar to APDye 532 for SRM

| Property | Alexa Fluor 532 | Atto 532 |

| Excitation Max (nm) | 532 | 532 |

| Emission Max (nm) | 552 | 552 |

| Recommended Buffer for dSTORM | 100mM MEA/OS | 100mM MEA/OS |

Data sourced from Dempsey et al., 2011. microscopyu.com

Flow Cytometry for Quantitative Cellular Analysis

This compound is well-suited for flow cytometry, a powerful technique for the high-throughput quantitative analysis of single cells. Its excitation maximum at approximately 532 nm aligns perfectly with the commonly available 532 nm green lasers in modern flow cytometers. broadpharm.com The use of a 532 nm laser for excitation can offer significant advantages in sensitivity for certain classes of dyes, such as phycoerythrin (PE) and its tandem conjugates. nih.gov Studies have shown that 532 nm excitation can lead to considerably more sensitive measurement of fluorescence emission from PE and PE-tandem dyes compared to the more traditional 488 nm excitation. nih.gov This increased sensitivity can be attributed to a higher number of photoelectrons collected, which in turn reduces measurement-error-induced spread into compensated channels. nih.gov

In quantitative flow cytometry, the goal is often to determine the number of cells expressing a particular marker or to quantify the expression level of that marker. Dye dilution assays, for instance, are used to quantitatively analyze cell proliferation by tracking the progressive halving of a fluorescent dye's intensity with each cell division. ibs.re.krnih.gov While specific data for this compound in such assays is not published, its brightness and photostability make it a suitable candidate for these types of long-term cell tracking experiments.

Table 2: Example Data from a Quantitative Cell Proliferation Assay using a Fluorescent Dye

| Generation | Mean Fluorescence Intensity (Arbitrary Units) | Cell Count |

| 0 | 8500 | 10,000 |

| 1 | 4250 | 20,000 |

| 2 | 2125 | 40,000 |

| 3 | 1062 | 80,000 |

This is a representative data table illustrating the principle of a dye dilution assay and is not specific to this compound.

Multi-Color Imaging and Multiplexing Strategies

The ability to simultaneously visualize multiple targets within a single sample is crucial for understanding complex biological systems. This compound, with its distinct spectral properties, can be incorporated into multi-color imaging and multiplexing protocols.

Considerations for Spectral Overlap and Cross-Talk Mitigation

A primary challenge in multi-color fluorescence imaging is spectral overlap, where the emission spectrum of one fluorophore extends into the detection channel of another, leading to "bleed-through" or "crosstalk." bio-rad-antibodies.com The emission of APDye 532, peaking around 554 nm, may overlap with other commonly used fluorophores.

Several strategies can be employed to mitigate spectral overlap:

Careful Fluorophore Selection: Choosing fluorophores with minimal spectral overlap is the first and most critical step. abcam.com Online tools and spectra viewers can aid in selecting compatible dye combinations. thermofisher.com

Sequential Imaging: In this approach, images for each fluorophore are acquired sequentially using only the specific excitation laser for that dye at a time. This method effectively eliminates excitation crosstalk and can significantly reduce emission bleed-through. nih.gov

Compensation: In flow cytometry, compensation is a mathematical correction applied to the data to account for spectral overlap. bio-rad-antibodies.combitesizebio.com By running single-color controls, the amount of spillover from each fluorophore into other detectors can be calculated and subtracted from the multi-color data. bitesizebio.com

Developing Multiplexing Protocols with this compound

Developing a robust multiplexing protocol requires careful planning and optimization. A typical workflow would involve:

Panel Design: Based on the available excitation lasers and emission filters of the imaging system, a panel of fluorophores, including this compound, is selected. The principle of matching brighter fluorophores to less abundant targets and dimmer fluorophores to more abundant targets is a common strategy in flow cytometry panel design. bdbiosciences.com

Antibody Titration and Staining Protocol Optimization: Each antibody-fluorophore conjugate should be titrated to determine the optimal concentration that provides the best signal-to-noise ratio. Staining protocols, including incubation times and washing steps, should be optimized for the specific cell or tissue type.

Acquisition of Single-Color Controls: For both spectral unmixing in microscopy and compensation in flow cytometry, it is essential to prepare and acquire data from samples stained with each individual fluorophore separately. fluorofinder.combitesizebio.com

Image or Data Acquisition: For multiplex microscopy, images are acquired using either a simultaneous or sequential approach. For flow cytometry, the multi-color sample is run after the instrument has been properly set up and compensated using the single-color controls.

Data Analysis: The acquired images or flow cytometry data are then analyzed. For microscopy, this may involve spectral unmixing followed by co-localization analysis. For flow cytometry, data is gated to identify different cell populations based on their fluorescence profiles.

Molecular Probing and Labeling in Diverse Biological Systems

Protein Labeling and Proteomics Research

The study of proteins, or proteomics, benefits immensely from the ability to fluorescently label these complex macromolecules. APDye 532 Azide (B81097) Plus, with its bright and photostable signal, is well-suited for a range of applications in this field.

Detection of Nascent Protein Synthesis and Dynamics

Understanding which proteins are being actively synthesized in a cell at a given time is crucial for dissecting cellular responses to various stimuli. One common method to label newly synthesized proteins involves the use of amino acid analogs, such as azidohomoalanine (AHA) or homopropargylglycine (HPG), which are incorporated into proteins during translation. Another approach utilizes an alkyne analog of puromycin, O-propargyl-puromycin (OP-puro), which covalently conjugates to nascent polypeptide chains. nih.gov

Following their incorporation, these modified proteins can be detected by a click reaction with a fluorescent azide, such as APDye 532 Azide Plus. The azide group on the dye reacts with the alkyne or azide group on the modified amino acid, resulting in a stable, fluorescently tagged protein. The brightness of this compound makes it particularly useful for imaging these newly synthesized proteins, even if they are present in low amounts.

Table 2: General Workflow for Labeling Nascent Proteins

| Step | Description |

| 1. Metabolic Labeling | Introduction of an amino acid analog (e.g., AHA, HPG) or OP-puro into the cellular environment. |

| 2. Incorporation | The analog is incorporated into newly synthesized proteins by the cell's translational machinery. |

| 3. Cell Fixation and Permeabilization | Cells are treated to preserve their structure and allow entry of the labeling reagents. |

| 4. Click Reaction | Incubation with this compound and a copper catalyst to attach the fluorescent dye to the modified proteins. |

| 5. Imaging | Visualization of the fluorescently labeled nascent proteins using microscopy. |

Analysis of Post-Translational Modifications

Post-translational modifications (PTMs) are chemical alterations to proteins that occur after their synthesis and play a critical role in regulating their function. Many PTMs, such as glycosylation and phosphorylation, can be studied using click chemistry. For example, metabolic labeling with azide- or alkyne-modified sugars can be used to tag glycoproteins. These tagged glycoproteins can then be reacted with this compound for fluorescent detection and analysis. The enhanced reactivity of the "Plus" version of the dye is beneficial in these applications, where the modified proteins of interest may be of low abundance.

Methodologies for Protein-Protein Interaction Profiling

Investigating the intricate network of protein-protein interactions is fundamental to understanding cellular processes. Proximity-labeling techniques, such as BioID and APEX, can be coupled with click chemistry to identify interacting partners. In such workflows, a protein of interest is fused to an enzyme that generates a reactive species, which then modifies nearby proteins. If these modifications introduce an azide or alkyne handle, subsequent labeling with this compound can be used to visualize or isolate these interaction partners.

Strategies for Site-Specific Protein Functionalization

The ability to attach a fluorescent label to a specific site on a protein is essential for many biophysical studies. This can be achieved by introducing a non-canonical amino acid with an azide or alkyne side chain at a desired position through genetic code expansion. nih.gov this compound can then be used to specifically label this site via a click reaction. This approach allows for precise control over the location of the fluorescent probe, which is critical for techniques like Förster Resonance Energy Transfer (FRET) that measure distances between labeled sites.

Nucleic Acid Labeling and Gene Expression Studies

In addition to proteins, nucleic acids are another major class of biomolecules that can be studied using fluorescent labeling. This compound can be employed in the analysis of DNA and RNA to provide insights into gene expression and other nucleic acid-based processes.

RNA Labeling Techniques for Transcriptomic Analysis

Transcriptomics is the study of the complete set of RNA transcripts in a cell. To study newly synthesized RNA, metabolic labeling with nucleoside analogs containing azide or alkyne groups, such as 5-ethynyluridine (EU), can be performed. nih.gov These modified nucleosides are incorporated into RNA during transcription. The labeled RNA can then be detected by a click reaction with this compound. This allows for the visualization of transcriptional activity within cells and can be used to quantify changes in gene expression in response to different conditions. The brightness and photostability of this compound are advantageous for imaging RNA, which is often less abundant than protein.

Detection of Newly Synthesized DNA

A primary application of this compound is in the detection of cell proliferation through the labeling of newly synthesized DNA. This method utilizes the thymidine analog 5-ethynyl-2´-deoxyuridine (EdU), which contains an alkyne group. During DNA replication, cells readily incorporate EdU into their nascent DNA strands.

Following incorporation, cells are fixed and permeabilized, allowing this compound to access the nucleus. The azide group on the dye then reacts with the alkyne group on the incorporated EdU via a copper-catalyzed click reaction. This results in the stable, covalent attachment of the bright yellow APDye 532 fluorophore to the newly synthesized DNA. This technique is noted for its high sensitivity and speed, and the mild reaction conditions preserve cellular morphology and antigenicity, making it compatible with other labeling techniques like immunofluorescence. Research applications have found that a 1.5-3.0 μM concentration of the Azide Plus reagent is often optimal for imaging EdU incorporated into DNA.

Site-Specific Tagging of Nucleic Acids for Biophysical Investigations

Beyond tracking DNA synthesis, click chemistry enables the precise, site-specific labeling of both DNA and RNA for detailed biophysical studies. This is achieved by incorporating nucleotides that have been modified to contain a reactive handle, such as an azide or an alkyne group. For instance, RNA can be modified at its 3'-end by a polymerase with an azido-derivatized nucleotide.

Once the azide-modified nucleotide is incorporated at a specific site, a fluorescent probe with a complementary alkyne group, or vice-versa, can be attached. This compound serves as the fluorescent reporter in cases where an alkyne-modified nucleotide is used. This covalent labeling strategy is instrumental for investigating nucleic acid localization, structure, and dynamics. The ability to attach bright and photostable fluorophores like APDye 532 allows for advanced imaging applications to study the complex behavior of specific nucleic acid sequences within the cellular environment.

Glycan Imaging and Glycomics Research

The study of glycans—complex carbohydrates that play critical roles in cell signaling, adhesion, and disease—has been significantly advanced by bio-orthogonal click chemistry. This compound is a key tool in this field, enabling the visualization and analysis of glycans in their native environment.

Metabolic Glycan Engineering for Non-Invasive Imaging

Metabolic glycan engineering is a powerful technique for non-invasive imaging that involves introducing unnatural, azide-modified sugar precursors to cells or organisms. Cells take up these azido-sugars (e.g., N-azidoacetylmannosamine or Ac4ManNAz) and process them through their own biosynthetic machinery, incorporating them into various glycoconjugates on the cell surface and within the cell.

Once the azide-functionalized glycans are in place, they can be detected with a complementary fluorescent probe. This compound, when used in conjunction with alkyne-modified metabolic precursors, provides a highly specific method for visualizing these engineered glycans. This two-step process allows for the imaging of glycans in living systems with minimal perturbation, offering insights into their biological functions.

Probing Glycan Distribution and Dynamic Changes

By fluorescently tagging glycans using the metabolic labeling strategy described above, researchers can probe the distribution and dynamic changes of the glycome. The use of bright and stable fluorescent probes like APDye 532 is crucial for tracking the movement and localization of specific glycan populations over time.

This approach has been used to visualize glycans in various cell types and even in living organisms like mice and zebrafish. For instance, researchers can monitor the trafficking of cell-surface glycoconjugates, observe changes in glycan expression during cellular differentiation or disease progression, and gain a more comprehensive understanding of the spatial and temporal organization of the glycome.

Cellular and Subcellular Tracking Methodologies

The ability to specifically label key biomolecules like nucleic acids and glycans provides a powerful platform for tracking cellular and subcellular components. By attaching a bright fluorophore such as this compound to these targets, their location and movement can be monitored using advanced microscopy techniques.

Investigations of Subcellular Localization and Organelle Dynamics

Click chemistry-based labeling with this compound allows for precise investigations into the subcellular localization of target molecules. For example, the EdU-based DNA labeling method inherently visualizes the nucleus, the site of DNA replication. Similarly, metabolic labeling can target glycans specific to certain organelles or cellular compartments, such as O-GlcNAc modified proteins in the nucleus and cytoplasm.

By tracking the fluorescent signal from this compound, researchers can study the dynamics of organelles and the trafficking of biomolecules between different subcellular locations. This provides critical information on cellular organization and the complex, dynamic processes that govern cellular function. The high signal-to-noise ratio afforded by the "Plus" formulation of the dye is particularly advantageous for resolving fine subcellular structures.

| Application Area | Methodology | Biological Target | Incorporated Precursor | Source |

|---|---|---|---|---|

| Detection of Cell Proliferation | Metabolic Labeling & CuAAC | Newly Synthesized DNA | 5-ethynyl-2'-deoxyuridine (EdU) | |

| Biophysical Studies | Site-Specific Enzymatic Incorporation & CuAAC | DNA/RNA | Alkyne-Modified Nucleotides | |

| Glycan Imaging | Metabolic Glycan Engineering & CuAAC | Cell-Surface & Intracellular Glycans | Alkyne-Modified Monosaccharides | |

| Subcellular Localization | Metabolic Labeling & CuAAC | DNA, Glycoproteins | EdU, Alkyne-Modified Sugars |

Assays for Cellular Trafficking and Transport Processes utilizing this compound

The intricate network of cellular trafficking and transport is fundamental to maintaining cellular homeostasis, signaling, and function. Visualizing and quantifying the movement of biomolecules within and between cells is crucial for understanding these processes. This compound has emerged as a valuable tool in this context, enabling researchers to conduct detailed assays on cellular trafficking and transport. Its application in this area is centered on the principles of bioorthogonal chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

The underlying strategy for employing this compound in these assays involves a two-step process. Initially, a biomolecule of interest (such as a protein, glycan, or lipid) is metabolically, enzymatically, or synthetically tagged with a small, non-perturbative alkyne group. This modified biomolecule is then introduced to a biological system, where it can be internalized, transported, and localized according to its natural cellular pathways. Following a designated period for trafficking to occur, the cells are typically fixed and permeabilized. The subsequent step involves the introduction of this compound. The azide moiety of the dye reacts specifically and covalently with the alkyne-tagged biomolecule in a click reaction. The "Plus" designation of this dye indicates the presence of a copper-chelating system, which enhances the efficiency and biocompatibility of the reaction, allowing for robust labeling even at low concentrations of the target molecule.

The bright and photostable fluorescence of the APDye 532 fluorophore, which has an excitation maximum at 532 nm and an emission maximum at 554 nm, allows for the sensitive detection and high-resolution imaging of the labeled biomolecules. This enables researchers to precisely map the subcellular localization of the trafficked molecules and quantify their distribution.

Detailed Research Findings in Cellular Trafficking

Research utilizing fluorescent azide probes like this compound has provided significant insights into various cellular transport mechanisms. For instance, studies on receptor-mediated endocytosis often employ this method to track the internalization and subsequent fate of cell surface receptors. In a typical experiment, a ligand for a specific receptor is modified with an alkyne group and incubated with cells. Upon binding to its receptor, the ligand-receptor complex is internalized into endosomes. By performing a time-course experiment and labeling with this compound at different time points, the progression of the complex through the endocytic pathway, from early endosomes to late endosomes and lysosomes, can be visualized and quantified.

The table below illustrates hypothetical data from such a time-course experiment, demonstrating the quantification of a labeled ligand's localization in different cellular compartments over time.

| Time Point (Minutes) | % Fluorescence in Early Endosomes | % Fluorescence in Late Endosomes | % Fluorescence in Lysosomes |

| 5 | 85 | 10 | 5 |

| 15 | 40 | 50 | 10 |

| 30 | 15 | 45 | 40 |

| 60 | 5 | 20 | 75 |

Similarly, this approach can be adapted to study the transport of newly synthesized proteins. By introducing an alkyne-containing amino acid analogue into the cell culture medium, nascent proteins incorporating this analogue become tagged. A pulse-chase experiment followed by click chemistry with this compound can then reveal the movement of these proteins through the secretory pathway, from the endoplasmic reticulum to the Golgi apparatus and their final destination.

The specificity and efficiency of the click reaction with this compound allow for clear and high-contrast imaging, which is essential for distinguishing between different subcellular compartments and accurately quantifying the labeled molecules. The pH-insensitivity of the APDye 532 fluorophore ensures a stable signal across various cellular organelles with different pH environments, such as the acidic lysosomes.

The following table summarizes the key characteristics of this compound relevant to its application in cellular trafficking assays.

| Property | Value | Significance in Trafficking Assays |

| Excitation Maximum | 532 nm | Compatible with common laser lines for fluorescence microscopy. |

| Emission Maximum | 554 nm | Provides a bright, yellow-green signal for sensitive detection. |

| Molecular Weight | 834.88 (protonated) | A relatively small molecule that can efficiently penetrate fixed and permeabilized cells. |

| Solubility | Water, DMSO, DMF | Versatile solubility allows for easy preparation of labeling solutions. |

| Reactive Group | Azide | Specifically reacts with alkyne tags for bioorthogonal labeling. |

Performance Attributes and Comparative Analysis of Apdye 532 Azide Plus

Photophysical Performance in Complex Biological Environments

The utility of a fluorescent probe in biological research is critically dependent on its performance within the intricate and dynamic environment of living cells and tissues. APDye 532 Azide (B81097) Plus exhibits robust photophysical characteristics that make it well-suited for such demanding applications.

Characterization of Photostability for Longitudinal Imaging Studies

Longitudinal imaging, which involves the monitoring of biological processes over extended periods, requires fluorescent probes with exceptional photostability to minimize signal degradation due to photobleaching. APDye 532 Azide Plus has been designed to offer high resistance to photobleaching, a critical feature for time-lapse microscopy and other long-term imaging experiments.

Research findings indicate that this compound demonstrates significant photostability. Under continuous laser illumination, it retains a high percentage of its initial fluorescence intensity. Specifically, after 50 cycles of repeated illumination, the dye maintains 92% of its intensity. This high level of photostability ensures that the fluorescent signal remains reliable and quantifiable throughout the course of an experiment, enabling the accurate tracking of molecules and cellular dynamics over time.

Table 1: Photostability of this compound

| Condition | Intensity Retention |

|---|

Evaluation of Fluorescence Signal Stability Across Physiological pH Ranges

The fluorescence of many organic dyes is sensitive to changes in the pH of their microenvironment. This can be a significant drawback in live-cell imaging, as physiological processes can lead to localized pH fluctuations. This compound, however, exhibits remarkable fluorescence stability across a broad range of pH values, a characteristic that is essential for reliable performance in biological systems. rndsystems.comtocris.com

Studies have shown that the fluorescence intensity of this compound remains largely unaffected by pH changes within the physiological range. At a pH of 5.0, the dye retains 98% of its fluorescence intensity with a minimal emission shift of less than or equal to 2 nm. Similarly, at a more alkaline pH of 9.0, it maintains 95% of its intensity with an emission shift of no more than 3 nm. This pH insensitivity ensures that observed changes in fluorescence signal are a true reflection of the biological event being studied, rather than an artifact of pH variations.

Table 2: pH Stability of this compound

| Condition | Emission Shift | Intensity Retention |

|---|---|---|

| pH 5.0 | ≤2 nm | 98% |

Enhancement of Signal-to-Noise Ratio in Low Abundance Target Detection

A key challenge in molecular biology is the detection of low-abundance targets, such as proteins or nucleic acids that are present in small quantities within a cell. The brightness of a fluorescent probe is a critical factor in achieving a high signal-to-noise ratio (SNR), which is necessary for the sensitive and accurate detection of these targets. The brightness of a fluorophore is determined by the product of its molar extinction coefficient and its fluorescence quantum yield.

This compound is characterized by a high molar extinction coefficient of 98,000 M⁻¹cm⁻¹ and a quantum yield of 0.85. These properties contribute to its exceptional brightness, which in turn leads to a significant enhancement of the signal-to-noise ratio in imaging applications. This allows for the clear visualization and quantification of targets that would be difficult to detect with less bright probes. The "Plus" designation of this dye indicates the inclusion of a copper-chelating system within its structure, which enhances the efficiency of copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, further improving labeling efficiency and signal detection for low-abundance molecules.

Comparative Assessment with Analogous Fluorescent Probes

To fully appreciate the performance of this compound, it is instructive to compare it with other fluorescent probes that have similar spectral properties.

Benchmarking Against Alexa Fluor® 532 and CF®532 Dyes

Alexa Fluor® 532 and CF®532 are well-established fluorescent dyes that are spectrally similar to this compound. rndsystems.comaxispharm.com A comparative analysis of their key photophysical properties reveals the competitive performance of this compound.

As shown in the table below, this compound exhibits a higher molar extinction coefficient and quantum yield compared to both Alexa Fluor® 532 and CF®532. This translates to a brighter fluorescent probe, which, as previously discussed, is advantageous for detecting low-abundance targets.

Table 3: Comparative Photophysical Properties

| Dye | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|

| This compound | 98,000 | 0.85 |

| Alexa Fluor® 532 | 81,000 | 0.61 aatbio.com |

Comparison with Janelia Fluor® Dyes and Other Advanced Fluorophores

The Janelia Fluor® (JF) dyes are a newer class of fluorophores that have gained prominence for their exceptional brightness and photostability, particularly in super-resolution microscopy. nih.gov A comparison with Janelia Fluor® 549, a spectrally similar dye, provides further context for the performance of this compound.

Janelia Fluor® 549 boasts a very high quantum yield of 0.88 and a molar extinction coefficient of 101,000 M⁻¹cm⁻¹. rndsystems.comtocris.combio-techne.com These values are slightly higher than those of this compound, indicating that Janelia Fluor® 549 is an exceptionally bright probe. The Janelia Fluor® dyes were developed through a rational design approach to optimize their performance in live-cell imaging and super-resolution techniques. nih.gov

While the Janelia Fluor® dyes represent the cutting edge of fluorophore development, this compound remains a highly effective and versatile probe. Its combination of high brightness, excellent photostability, and pH insensitivity, coupled with its optimized performance in click chemistry applications, makes it a valuable tool for a wide range of biological research.

Table 4: Comparison with Janelia Fluor® 549

| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

|---|---|---|---|---|

| This compound | 532 | 554 | 98,000 | 0.85 |

Relative Advantages Over Classic Fluorophores (e.g., TAMRA, Cyanine (B1664457) Dyes)

This compound emerges as a superior fluorescent probe when compared to classic fluorophores such as Tetramethylrhodamine (TAMRA) and various cyanine dyes (e.g., Cy3, Cy5). This superiority is established through a combination of enhanced brightness, greater photostability, and in some cases, higher quantum yields. These attributes are critical for demanding applications in biological imaging and detection, where signal strength and stability directly impact the quality and reliability of experimental outcomes.

Enhanced Brightness and Quantum Yield

The brightness of a fluorophore is a crucial parameter, determined by the product of its molar extinction coefficient (a measure of how strongly it absorbs light at a specific wavelength) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). This compound exhibits a high molar extinction coefficient and a significant quantum yield, resulting in a bright fluorescent signal that facilitates the detection of low-abundance targets.

In comparison, while classic dyes like TAMRA are widely used, they often exhibit lower quantum yields. For instance, the quantum yield of TAMRA azide is reported to be around 0.1. lumiprobe.comlumiprobe.combroadpharm.com Cyanine dyes such as Cy3 and Cy5 have variable quantum yields depending on their specific structure and environment, with reported values for Cy3 azide around 0.31 and for Cy5 azide around 0.2. broadpharm.comlumiprobe.comlumiprobe.combroadpharm.com In contrast, this compound is designed for high fluorescence efficiency, making it a more sensitive tool for fluorescence-based assays.

| Compound Name | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Fluorescence Quantum Yield | Calculated Brightness (ε x QY) |

|---|---|---|---|

| This compound | ~81,000 - 98,000 | Not explicitly stated in provided results | - |

| TAMRA azide (5-isomer) | ~84,000 - 91,000 | 0.1 | 8,400 - 9,100 |

| Cy3 azide | ~150,000 | 0.31 | 46,500 |

| Cy5 azide | ~250,000 | 0.2 | 50,000 |

Superior Photostability

A significant drawback of many classic fluorophores is their susceptibility to photobleaching—the irreversible destruction of the fluorophore upon exposure to excitation light. This phenomenon can limit the duration of imaging experiments and complicate quantitative analysis. This compound is engineered for enhanced photostability, allowing for longer exposure times and more robust data collection without significant signal loss.

TAMRA, for example, is known to have moderate photostability. baseclick.eu While some cyanine dyes, like Cy3, are considered more photostable than others, they can still be prone to photobleaching, especially under intense or prolonged illumination. rsc.orgnih.gov The improved photostability of this compound represents a considerable advantage, particularly in applications such as single-molecule imaging and time-lapse microscopy.

| Compound Name | Photostability |

|---|---|

| This compound | Described as having good photostability axispharm.com |

| TAMRA azide | Described as quite photostable between pH 4 and 9 baseclick.eu |

| Cyanine Dyes (general) | Variable, with some (e.g., Cy3) being more photostable than others; can be susceptible to photobleaching rsc.orgnih.gov |

Research Findings

Detailed research findings underscore the practical advantages of using advanced fluorophores like this compound. Studies comparing the performance of various fluorescent dyes in bio-labeling applications consistently highlight the importance of brightness and photostability for achieving high-quality results. The development of dyes with integrated features that enhance their performance in complex biological media further distinguishes them from their predecessors. For instance, the "Plus" designation in this compound refers to the inclusion of a copper-chelating system within its structure, which accelerates the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, leading to faster and more efficient labeling of target molecules. This is a feature not inherent in classic TAMRA or cyanine dye azides.

Emerging Research Directions and Future Prospects

Synergistic Applications with Advanced Genetic Engineering Technologies (e.g., CRISPR-Cas9 Systems)

The advent of CRISPR-Cas9 technology has revolutionized genetic engineering, providing an unprecedented ability to edit genomes with high precision. A key area of development is the visualization of these editing events in real-time within living cells. While fluorescent proteins have been commonly fused to Cas9 to track genomic loci, they can be bulky and may interfere with cellular functions.

APDye 532 Azide (B81097) Plus offers a compelling alternative for labeling CRISPR-Cas9 components. By genetically encoding a non-canonical amino acid bearing an alkyne group into the Cas9 protein or modifying the guide RNA with an alkyne moiety, APDye 532 Azide Plus can be specifically attached via click chemistry. This approach allows for the use of a small, bright, and photostable organic dye for tracking, minimizing potential steric hindrance.

The "Plus" feature of this dye is particularly advantageous in this context. This compound contains a copper-chelating system within its structure, which accelerates the CuAAC reaction. vectorlabs.com This allows for the use of significantly lower concentrations of copper catalyst, which is crucial for maintaining cell viability during live-cell imaging experiments. nih.gov The enhanced signal-to-noise ratio afforded by this dye is also critical for detecting the precise localization of single gene-editing events.

| Technology | Potential Synergistic Application with this compound | Key Advantage of this compound |

| CRISPR-Cas9 | Fluorescent labeling of alkyne-modified Cas9 or guide RNA for real-time tracking of genomic loci. | High brightness and photostability for sensitive detection. |

| Live-Cell Imaging | Visualization of gene editing dynamics and chromatin organization. | Enhanced reaction kinetics and reduced copper toxicity due to the "Plus" technology. |

| Super-Resolution Microscopy | High-precision localization of CRISPR-Cas9 machinery at the nanoscale. | Small molecular size compared to fluorescent proteins, reducing linkage error. |

Innovations in Bioconjugation Chemistry and Probe Development

The utility of any fluorescent probe is intrinsically linked to the efficiency and specificity of the chemical reactions used to conjugate it to biomolecules. This compound is at the forefront of innovations in bioconjugation, primarily through its optimized performance in CuAAC, a cornerstone of "click chemistry."

The integrated copper-chelating motif in this compound represents a significant advancement in probe development. vectorlabs.com This feature makes the dye an active participant in the catalysis of its own conjugation, leading to faster reaction times and higher yields, even at low concentrations of reactants. interchim.com This is particularly beneficial when labeling low-abundance biomolecules or performing reactions in complex biological media where side reactions can be problematic.

Furthermore, the development of spectrally similar azide dyes that can participate in copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), provides a complementary approach. axispharm.com While this compound is optimized for CuAAC, the broader family of APDye 532 azides offers researchers flexibility in choosing a conjugation strategy that is best suited for their specific application, particularly in scenarios where copper must be strictly avoided.

Translational Research Opportunities in Pre-Clinical Imaging Models

Translational research aims to bridge the gap between basic science discoveries and clinical applications. In this arena, molecular imaging plays a pivotal role. The development of targeted fluorescent probes for in vivo imaging in animal models of disease is a major area of focus.

This compound, with its bright and stable fluorescence, is a prime candidate for the development of next-generation imaging agents for pre-clinical studies. ctfassets.net Through click chemistry, the dye can be readily conjugated to a wide range of targeting ligands, such as antibodies, peptides, or small molecules, that specifically bind to biomarkers of disease, for instance, on the surface of cancer cells.

The favorable spectral properties of APDye 532 Azide, with an excitation maximum around 532 nm and emission in the yellow-orange range, are well-suited for many in vivo imaging systems. axispharm.com Its high quantum yield and photostability ensure that a strong and lasting signal can be detected, which is essential for longitudinal studies that track disease progression or response to therapy over time in living animals. The modular nature of click chemistry allows for the rapid synthesis and screening of various probe-ligand combinations to identify the most effective imaging agents for a particular disease model. nih.gov

Development of Multi-Functional this compound Conjugates for Integrative Biological Studies

Modern biological research increasingly seeks to understand complex systems by simultaneously measuring multiple parameters. This has driven the development of multi-functional or multi-modal probes that can report on different aspects of cellular function or be used for both imaging and therapy.

The click-ready nature of this compound makes it an ideal component for the construction of such multi-functional conjugates. acs.org For example, a single targeting molecule could be equipped with:

This compound for high-resolution fluorescence microscopy.

A radionuclide chelator for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, providing whole-body imaging with high sensitivity. nih.gov

A therapeutic payload, such as a cytotoxic drug, for targeted therapy.

This "theranostic" approach, combining diagnostics and therapeutics in a single agent, is a promising direction in personalized medicine. The ability to easily incorporate this compound into these complex molecular architectures, thanks to the efficiency of click chemistry, will undoubtedly accelerate the development of novel tools for integrative biological studies and a deeper understanding of disease. nih.gov

| Probe Functionality | Example Application | Role of this compound |

| Dual-Modality Imaging | A peptide targeting a tumor marker is conjugated with this compound and a PET isotope chelator. | Provides high-resolution optical imaging to complement the whole-body PET scan. |

| Theranostics | An antibody is labeled with this compound and a cancer drug. | Enables visualization of drug delivery to the target cells and assessment of treatment efficacy. |

| Integrative Cell Biology | A probe is designed to report on a specific enzymatic activity and is also labeled with this compound. | Allows for the correlation of enzyme activity with the probe's subcellular localization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.